Dimethylindium bromide is an organometallic compound with the chemical formula . It belongs to the class of organoindium compounds, which are characterized by the presence of indium atoms bonded to organic groups. This compound is primarily utilized in various chemical syntheses and materials science applications due to its unique reactivity and properties.
Dimethylindium bromide can be synthesized from dimethylindium derivatives, which are typically produced through reactions involving indium halides and organic reagents. The classification of dimethylindium bromide falls under organometallic chemistry, specifically as a metal-organic compound containing indium.
The synthesis of dimethylindium bromide can be achieved through several methods, including:
A convenient method for synthesizing dimethylindium derivatives, including dimethylindium bromide, is described in literature. For instance, one-step synthesis techniques involve reacting trimethylindium or dimethylindium(III) chloride with appropriate halogen sources under mild conditions to produce the desired bromide derivative .
Dimethylindium bromide features a central indium atom bonded to two methyl groups and one bromine atom. The molecular geometry around the indium atom is typically tetrahedral due to the presence of four substituents (two methyl groups and one bromine atom, along with a lone pair).
Dimethylindium bromide participates in various chemical reactions, including:
The reactivity of dimethylindium bromide is attributed to the electron-rich nature of the indium center, allowing it to engage in various nucleophilic attack mechanisms on electrophilic substrates .
The mechanism of action for reactions involving dimethylindium bromide typically includes:
Kinetic studies have shown that reactions involving dimethylindium bromide often follow second-order kinetics, indicating that both the organoindium compound and the electrophile are involved in the rate-determining step .
Relevant analyses indicate that the presence of the indium atom significantly influences its reactivity compared to other similar organometallic compounds .
Dimethylindium bromide has several applications in scientific research and industrial processes, including:
Organoindium chemistry originated with the 1863 discovery of indium by Ferdinand Reich and Hieronymous Theodor Richter [6]. However, systematic studies of organoindium compounds began nearly a century later. Seminal work emerged in the mid-1960s, highlighted by the publication "Organoindium chemistry: I. A convenient preparation of dimethylindium(III) derivatives" in the Journal of Organometallic Chemistry (1965) [1]. This study established foundational synthetic routes for dimethylindium derivatives, including halide-containing species. Edward Frankland’s earlier development of organozinc compounds (1849) and subsequent organomercury syntheses paved the conceptual groundwork for organoindium chemistry by demonstrating metal-carbon bond formation via direct metal-alkyl halide reactions [3]. By 1966, dimethylindium derivatives were prominent enough to be featured at the 152nd American Chemical Society National Meeting, signifying their growing importance in organometallic research [1].
Table 1: Key Historical Milestones in Organoindium Chemistry
Year | Event | Significance |
---|---|---|
1863 | Discovery of indium by Reich and Richter | Element identification enabling later organometallic studies |
1934 | Early organoindium synthesis attempts (J. Am. Chem. Soc.) | Initial exploration of In-C bond formation |
1965 | Publication of convenient dimethylindium(III) synthesis (J. Organomet. Chem.) | Established practical routes to dialkylindium compounds |
1966 | Presentation at ACS National Meeting | Recognition as significant organometallic compounds |
Dialkylindium halides (general formula R₂InX, where R = alkyl, X = halide) constitute a distinct subclass of organoindium(III) compounds characterized by:
Their significance extends to materials science, where they function as MOVPE (metalorganic vapor phase epitaxy) precursors for semiconductor films. The controlled decomposition of dimethylindium bromide allows precise indium deposition in III-V materials like InP and InAs [6].
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